Monobutyl maleate

Description

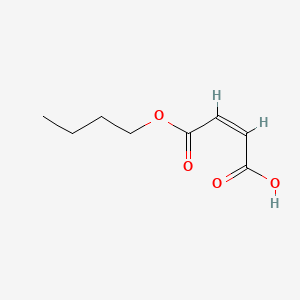

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-butoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOVMEACOLCUCK-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027337 | |

| Record name | Butyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-21-3, 68186-71-0 | |

| Record name | Monobutyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068186710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBUTYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2LD7FVO1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Monobutyl Maleate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of monobutyl maleate (B1232345) from maleic anhydride (B1165640) and n-butanol. It details the underlying reaction mechanism, kinetic considerations, and the role of various catalytic systems. Detailed experimental protocols, quantitative data summaries, and methods for product characterization are presented to serve as a robust resource for laboratory and developmental applications.

Introduction

Monobutyl maleate is a monoester of maleic acid and butanol, serving as a crucial intermediate in various organic syntheses.[1] The esterification of maleic anhydride with butanol is a two-stage process.[2][3] The first stage is a rapid, nearly complete, and often non-catalyzed reaction that opens the anhydride ring to form this compound.[1][4] The second, slower stage involves the esterification of the remaining carboxylic acid group to form dibutyl maleate, a reaction that is reversible and typically requires a catalyst.[2][3] This guide focuses on the synthesis of the monoester, a key step in the production of valuable chemical entities like plasticizers, polymer modifiers, and precursors for pharmaceuticals.[1][3]

Reaction Mechanism and Kinetics

The synthesis begins with the nucleophilic attack of the butanol's hydroxyl group on one of the carbonyl carbons of the maleic anhydride molecule.[4] This attack leads to the opening of the five-membered anhydride ring, forming the this compound monoester.[4]

Reaction Pathway: The overall reaction proceeds in two distinct steps:

-

Monoesterification (Fast): Maleic anhydride reacts with one molecule of butanol to form this compound. This step is rapid and practically irreversible under typical conditions.[3][4]

-

Diesterification (Slow): this compound can then react with a second molecule of butanol in a slower, reversible reaction to yield dibutyl maleate and water.[2][4]

References

Monobutyl Maleate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl maleate (B1232345), a versatile monoester of maleic acid, holds significant interest across various scientific disciplines, including polymer chemistry and pharmaceutical sciences. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a hydrophobic butyl chain, governs its unique physical characteristics and applications. This technical guide provides an in-depth analysis of the core physical properties of monobutyl maleate, supported by detailed experimental methodologies. Quantitative data is presented in a structured format to facilitate comparative analysis, and a logical workflow for its synthesis is visualized.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application, and integration into various formulations. A summary of these key properties is provided below.

Tabulated Physical Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Chemical Name | (Z)-4-butoxy-4-oxobut-2-enoic acid | [1] |

| Synonyms | Maleic acid monobutyl ester, Butyl hydrogen maleate | [1][2][3] |

| CAS Number | 925-21-3 | [1][4][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [1][4][5][6][7][8] |

| Molecular Weight | 172.18 g/mol | [1][4][5][6][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][5][9] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -1.5 °C | - | [1][2][3][4][5][6][9] |

| Boiling Point | 201 °C to 289.1 °C | at 760 mmHg | [1][2][4][5][6][9] |

| Density | 1.099 to 1.11 g/cm³ | at 25 °C | [1][2][4][5][6][9] |

| Refractive Index | 1.458 to 1.470 | at 20 °C | [1][2][4][5][6][9] |

| Vapor Pressure | 0.2 Pa | at 25 °C | [1][3][6][8] |

| Flash Point | >110 °C | - | [4][5][6] |

| Water Solubility | 37 g/L | at 20 °C | [1][3][6][8][10] |

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol. This reaction proceeds rapidly, even without a catalyst, to form the monoester.

References

- 1. store.astm.org [store.astm.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Buy this compound | 925-21-3 [smolecule.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. oecd.org [oecd.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. oecd.org [oecd.org]

Monobutyl Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345), a monoester of maleic acid, is a versatile organic compound with applications in chemical synthesis and polymer production. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and potential biological interactions. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity

CAS Number: 925-21-3[1]

Molecular Formula: C₈H₁₂O₄[2]

Molecular Weight: 172.18 g/mol [2]

Synonyms:

-

(Z)-4-butoxy-4-oxobut-2-enoic acid[1]

-

Butyl hydrogen maleate[1]

-

Hydrogen butyl maleate[1]

-

Maleic acid monobutyl ester[1]

-

n-butyl maleate[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of monobutyl maleate.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -1.5 °C | [3] |

| Boiling Point | 201 °C | [3] |

| Density | 1.099 g/cm³ | [3] |

| Flash Point | >110 °C | [3] |

| Water Solubility | 37 g/L at 20 °C | [3] |

| logP | 1.39 at 30 °C | [3] |

| Refractive Index | 1.458 | [3] |

| Vapor Pressure | 0.2 Pa at 25 °C | [3] |

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for synthesizing this compound is the esterification of maleic anhydride (B1165640) with butanol.[2][4] This reaction proceeds in two main stages: a rapid, almost irreversible formation of the monoester (this compound), followed by a slower, reversible reaction to form the diester (dibutyl maleate).[4][5][6] To favor the formation of the monoester, reaction conditions can be controlled.

Materials:

-

Maleic anhydride

-

n-Butanol

-

Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)[2][6]

-

Solvent (optional, can be run neat)

-

Apparatus for continuous water removal (e.g., Dean-Stark trap)

Generalized Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine maleic anhydride and n-butanol. The molar ratio of alcohol to anhydride can be varied, with industrial processes using ratios from 2.2:1 to 5.0:1.[2]

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

-

Reaction: Heat the mixture to reflux. The reaction temperature typically ranges from 383–413 K (110-140 °C).[6] Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards the product.[2]

-

Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.[6]

-

Workup and Purification: Once the desired conversion is achieved, cool the reaction mixture. The catalyst can be neutralized with a base. The excess butanol and any solvent can be removed under reduced pressure. Further purification of the this compound can be achieved by vacuum distillation. Byproducts can include dibutyl maleate and fumaric acid isomers.[2]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound. While a specific protocol for this compound is not detailed in the provided literature, a general approach based on the analysis of similar compounds can be outlined.

Sample Preparation: For complex matrices, sample preparation may involve liquid-liquid extraction to isolate the analyte. Derivatization, such as methylation, may be employed to increase the volatility of the compound for GC analysis.[3]

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes.

-

Oven Temperature Program: A temperature ramp would be employed to ensure separation from other components. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Injector: Split/splitless injector.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Ionization: Electron ionization (EI) is commonly used.[7]

Potential Biological Activity and Signaling Pathways

Some evidence suggests that this compound may act as an inhibitor of protein glycosylation, a critical post-translational modification affecting numerous cellular processes.[2] Inhibition of N-glycosylation has been shown to induce cellular stress responses, including the activation of the JNK pathway and the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[8][9] It is important to note that the direct action of this compound on a specific signaling pathway has not been definitively elucidated in the available literature.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Postulated effect of glycosylation inhibition.

References

- 1. This compound | C8H12O4 | CID 5356726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 925-21-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 925-21-3 | Benchchem [benchchem.com]

- 5. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 6. journals.pan.pl [journals.pan.pl]

- 7. csun.edu [csun.edu]

- 8. Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Monobutyl Maleate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl maleate (B1232345) (MBM), the monoester of maleic acid and n-butanol, is a versatile monomer and polymer additive with growing significance in polymer chemistry. Its unique chemical structure, featuring a reactive carbon-carbon double bond, a carboxylic acid group, and a butyl ester group, imparts a range of desirable properties to polymers. This technical guide provides a comprehensive overview of the applications of monobutyl maleate in polymer chemistry, focusing on its role in copolymerization, as a plasticizer, and in specialized applications such as biodegradable blends and coatings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of MBM in their work.

Core Applications in Polymer Science

This compound finds utility in several key areas of polymer chemistry, primarily as a comonomer in polymerization reactions and as a functional additive to modify polymer properties.

Copolymerization

This compound can be copolymerized with a variety of vinyl monomers to introduce specific functionalities and modify the properties of the resulting polymers. The presence of both a polymerizable double bond and a carboxylic acid group makes it a valuable monomer for creating functional polymers with improved adhesion, dyeability, and compatibility.[1]

Logical Relationship: Copolymerization of this compound

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monobutyl Maleate (B1232345) as a Chemical Intermediate

Monobutyl maleate, also known as (2Z)-4-butoxy-4-oxobut-2-enoic acid, is an organic compound that serves as a significant chemical intermediate.[1][2][3] It is the monoester derived from maleic acid and n-butanol.[4] Its bifunctional nature, containing both a carboxylic acid and an ester group, along with a reactive carbon-carbon double bond, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility for research and development.

Physicochemical and Computed Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol [1][2][5] |

| CAS Number | 925-21-3[2][5] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Melting Point | -1.5°C[1][5][6] |

| Boiling Point | 201°C to 289.1°C at 760 mmHg[1][5] |

| Density | 1.099 - 1.1 g/cm³[1][5][6] |

| Refractive Index | 1.458 - 1.470[1][5] |

| Water Solubility | 37 g/L at 20°C[5] |

| LogP | 1.39 at 30°C[5] |

| Vapor Pressure | 0.2 Pa at 25°C[5] |

| Flash Point | >110°C[5][6] |

| Topological Polar Surface Area | 63.6 Ų[2][7] |

| Rotatable Bond Count | 6[2][7] |

| Hydrogen Bond Donor Count | 1[7] |

| Hydrogen Bond Acceptor Count | 4[2][7] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the esterification of maleic anhydride (B1165640) with n-butanol.[1][8] This reaction proceeds in two main stages. The first stage is a rapid, nearly irreversible ring-opening of the maleic anhydride by the alcohol to form the monoester, this compound.[4][8][9] The second, slower stage involves the esterification of the remaining carboxylic acid group to form dibutyl maleate, which is often a competing byproduct.[1][8]

Caption: Synthesis pathway of this compound from maleic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is a modified procedure based on literature descriptions for the synthesis of this compound.[10]

Materials:

-

Maleic anhydride

-

n-Butanol

-

Chloroform (B151607) (or another suitable solvent like toluene (B28343) for azeotropic water removal)

-

Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)[1][8]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride and n-butanol in chloroform. A slight excess of n-butanol can be used.

-

Catalysis: Carefully add a catalytic amount of sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux (around 80°C) with continuous stirring.[10] The reaction is typically monitored for 4 hours.[10] To drive the equilibrium towards the monoester and prevent the formation of the diester, industrial processes often involve the continuous removal of water.[1][8]

-

Workup: After the reaction period, cool the mixture to room temperature.

-

Solvent Removal: Remove the chloroform by distillation using a rotary evaporator. This will yield a slightly viscous liquid.[10]

-

Purification: To remove any unreacted maleic anhydride or maleic acid, cool the resulting liquid to approximately 4°C.[10] This may induce the crystallization of the acid, which can then be removed by filtration. Further purification can be achieved by vacuum distillation.

This compound as a Chemical Intermediate

The reactivity of the double bond and the two carbonyl functionalities make this compound a versatile intermediate for synthesizing a range of other chemicals.

References

- 1. Buy this compound | 925-21-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H12O4 | CID 5356726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 925-21-3 | Benchchem [benchchem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. journals.pan.pl [journals.pan.pl]

- 9. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 10. pubs.acs.org [pubs.acs.org]

Monobutyl Maleate in Drug Delivery Systems: A Technical Guide

Introduction

Monobutyl maleate (B1232345) (MBM) is an organic compound emerging as a versatile building block in the design of advanced drug delivery systems.[1] As a monofunctional ester of maleic acid, its structure incorporates a hydrophilic carboxylic acid group and a more hydrophobic butyl ester group, imparting an amphiphilic character.[1][2] This unique combination of properties, along with the reactive carbon-carbon double bond, makes monobutyl maleate an attractive monomer for the synthesis of "smart" polymers capable of responding to physiological cues, enhancing drug solubility, and forming stable nanocarriers. This technical guide provides an in-depth exploration of this compound's role in drug delivery, focusing on its application in pH-responsive nanoparticles and covalent drug conjugation, complete with detailed experimental protocols and quantitative data.

Core Concepts: Physicochemical Properties and Synthesis

This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a colorless to pale yellow liquid at room temperature.[1][3][4] Its chemical structure is fundamental to its utility in drug delivery.

-

Amphiphilicity : The presence of both a polar carboxylic acid head and a nonpolar butyl tail allows MBM-containing polymers to self-assemble into core-shell nanostructures, such as micelles or nanoparticles, in aqueous environments. This is crucial for encapsulating poorly water-soluble drugs.[1]

-

pH-Responsiveness : The carboxylic acid group has a specific pKa. In environments with a pH above its pKa (like physiological pH ~7.4), the group is deprotonated (COO-), making the polymer more hydrophilic. In acidic environments (like tumor microenvironments or endosomes, pH ~5.0-6.8), the group becomes protonated (COOH), increasing hydrophobicity. This switch is the basis for pH-triggered drug release.[5][6]

-

Reactivity : The carbon-carbon double bond in the maleate backbone can participate in polymerization reactions, typically with other vinyl monomers, to create copolymers with tailored properties.[1]

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with butanol. The reaction involves the nucleophilic attack of butanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the monoester.[1]

References

- 1. Buy this compound | 925-21-3 [smolecule.com]

- 2. This compound | 925-21-3 | Benchchem [benchchem.com]

- 3. 925-21-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS No- 925-21-3 | Simson Pharma Limited [simsonpharma.com]

- 5. mt.com [mt.com]

- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl Maleate as an Inhibitor of Protein Glycosylation: A Review of Available Evidence

A comprehensive review of scientific literature reveals a notable absence of detailed research specifically identifying monobutyl maleate (B1232345) as a direct or significant inhibitor of protein glycosylation. While initial broad searches may suggest a potential role, in-depth investigation into biochemical and cellular studies does not currently support this claim with the specific data required for a detailed technical guide for researchers, scientists, and drug development professionals.

This document aims to address the user's request for an in-depth technical guide on monobutyl maleate as a protein glycosylation inhibitor. However, after an extensive search of scientific databases and literature, no specific studies detailing the mechanism of action, quantitative inhibitory data (such as IC50 values), or established experimental protocols for this compound in the context of protein glycosylation could be located.

General information suggests that certain maleimide (B117702) compounds can interact with sulfhydryl groups on proteins, which could theoretically impact enzyme function. However, there is no direct evidence to suggest that this compound specifically targets enzymes within the protein glycosylation pathway, such as dolichol-phosphate-mannose synthase or other glycosyltransferases.

Protein glycosylation is a complex series of enzymatic reactions crucial for protein folding, stability, and function. The two major types of protein glycosylation are N-linked and O-linked glycosylation, each involving a cascade of specific enzymes. Inhibition of this process can have significant cellular effects and is an area of interest for therapeutic development.

The N-Linked Glycosylation Pathway: A Potential Target

N-linked glycosylation is a major protein modification pathway that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. A key step in this pathway is the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred to asparagine residues on nascent proteins. The enzyme dolichol-phosphate-mannose synthase (DPMS) plays a critical role in the elongation of this LLO precursor by synthesizing dolichol-phosphate-mannose, a mannose donor.

A hypothetical mechanism of inhibition by a small molecule could involve the direct binding to and inactivation of a key enzyme like DPMS.

Experimental Protocols for Studying Glycosylation Inhibition

While no protocols specifically mention this compound, general methodologies for investigating potential inhibitors of protein glycosylation are well-established. These can be adapted to screen any compound of interest.

In Vitro Enzyme Activity Assay (e.g., for DPMS)

This type of assay directly measures the effect of a compound on the activity of a specific, purified enzyme.

Objective: To determine if a test compound directly inhibits the enzymatic activity of Dolichol-Phosphate-Mannose Synthase.

Materials:

-

Purified DPMS enzyme

-

Substrates: GDP-Mannose (radiolabeled or fluorescently tagged) and Dolichol-Phosphate

-

Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare reaction mixtures containing assay buffer, Dolichol-Phosphate, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the labeled GDP-Mannose.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Separate the product (labeled Dolichol-Phosphate-Mannose) from the unreacted substrate. This can be achieved by methods like solvent extraction or chromatography.

-

Quantify the amount of product formed using a scintillation counter or fluorescence reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Assay for Glycosylation Status

Cell-based assays provide insights into the effect of a compound on the entire glycosylation process within a living system.

Objective: To assess the overall impact of a test compound on protein glycosylation in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against a known glycoprotein (e.g., EGFR, integrins)

-

Lectin probes that bind to specific glycan structures (e.g., Concanavalin A for mannose-rich glycans)

Protocol:

-

Culture cells to a suitable confluency.

-

Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates.

-

Separate proteins by SDS-PAGE. A hallmark of glycosylation inhibition is a shift in the molecular weight of glycoproteins.

-

Perform Western blotting using an antibody against a specific glycoprotein. A decrease in the apparent molecular weight of the protein in treated cells compared to control cells suggests inhibition of glycosylation.

-

Alternatively, perform a lectin blot by probing the membrane with a labeled lectin to visualize changes in the overall glycan profile.

Quantitative Data

Due to the lack of specific studies on this compound as a protein glycosylation inhibitor, no quantitative data can be presented in a tabular format at this time. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Inhibitory Activity of this compound on Glycosylation

| Target Enzyme | Assay Type | IC50 (µM) | Cell Line | Effect | Reference |

| DPMS | In Vitro | - | N/A | - | [Not Available] |

| Overall N-glycosylation | Cellular | - | HEK293 | - | [Not Available] |

| Overall O-glycosylation | Cellular | - | HeLa | - | [Not Available] |

Monobutyl Maleate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for monobutyl maleate (B1232345) in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

Monobutyl maleate is a colorless to pale yellow liquid.[1] It is an organic compound classified as a maleic acid ester.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 925-21-3 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4][5][7] |

| Molecular Weight | 172.18 g/mol | [1][2][4][5][7] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Melting Point | -1.5 °C | [2][3][5][6] |

| Boiling Point | 201 °C to 289.1 °C | [1][2][3][5][6] |

| Flash Point | >110 °C | [2][3][5][6] |

| Density | 1.099 g/cm³ | [2][3][5] |

| Water Solubility | 37 g/L at 20 °C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is crucial to understand its potential dangers before handling.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B.[2] Causes severe skin burns and eye damage.[2][4]

-

Serious Eye Damage/Eye Irritation: Category 1.[2] Causes serious eye damage.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2.[2] May cause damage to organs through prolonged or repeated exposure.[2][4]

Primary Hazards:

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Do not breathe mist, vapors, or spray.[2]

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Ground/bond container and receiving equipment to prevent electrostatic discharge.[10]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in work areas.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

Store locked up.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Store apart from foodstuff containers.[2]

Exposure Controls and Personal Protective Equipment

A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.[11]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2][11][12] | Protects against splashes and vapors that can cause severe eye damage.[2][4] |

| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene) that comply with EU Directive 89/686/EEC and the EN 374 standard.[2][9][11] Gloves must be inspected prior to use and removed using proper technique.[2][11] | Prevents skin contact, which can cause severe burns and irritation.[2][4] |

| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[2] Protective boots may be required depending on the scale of work.[13] | Protects skin from accidental contact and splashes.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2][11] | Protects the respiratory system from harmful vapors and mists.[2] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Accidental Release and Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid breathing vapors and contact with the spilled material.[2] Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains or surface water.[2][9]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[14] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Disposal Considerations

-

Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

-

Do not contaminate water, foodstuffs, or sewer systems.[2]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[2]

Visual Guides and Workflows

Hazard Control Hierarchy

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Emergency First Aid Workflow

Caption: Step-by-step first aid procedures for this compound exposure.

Spill Response Protocol

Caption: Workflow for responding to a laboratory spill of this compound.

References

- 1. Buy this compound | 925-21-3 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | CAS#:925-21-3 | Chemsrc [chemsrc.com]

- 4. This compound | C8H12O4 | CID 5356726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. benchchem.com [benchchem.com]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Monobutyl Maleate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of monobutyl maleate (B1232345), a versatile organic compound with applications ranging from polymer synthesis to drug formulation. This document provides a comprehensive overview of its solubility characteristics in various organic solvents, detailed experimental protocols for solubility determination and synthesis, and visual representations of key processes to support researchers in their laboratory work.

Core Concepts: Solubility Profile of Monobutyl Maleeate

Monobutyl maleate (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a colorless liquid characterized by a butyl ester group and a carboxylic acid moiety, lending it amphiphilic properties.[1] This dual nature dictates its solubility behavior, making it generally soluble in polar organic solvents while exhibiting limited solubility in water.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, its water solubility has been determined to be 37 g/L at 20°C.[2][3] For many common organic solvents, particularly polar ones, this compound is considered to be highly soluble or miscible. This is inferred from the properties of structurally similar compounds like dibutyl maleate, which is miscible with solvents such as methanol, ethanol, acetone, and toluene (B28343).[4]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solvent Class | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Water | Polar Protic | 3.7 | 20 | [2][3] |

| Methanol | Polar Protic | Miscible (qualitative) | Ambient | Expected to be highly soluble due to its polar nature and potential for hydrogen bonding. |

| Ethanol | Polar Protic | Miscible (qualitative) | Ambient | Expected to be highly soluble due to its polar nature and potential for hydrogen bonding. |

| Acetone | Polar Aprotic | Miscible (qualitative) | Ambient | Good solubility is expected due to its polarity. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble (qualitative) | Ambient | Expected to be a good solvent. |

| Toluene | Non-polar | Soluble (qualitative) | Ambient | Moderate to good solubility is expected. |

| Hexane | Non-polar | Sparingly Soluble (qualitative) | Ambient | Limited solubility is expected due to the non-polar nature of the solvent. |

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in an organic solvent.[5]

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe and syringe filters (0.45 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol.[1]

Materials:

-

Maleic anhydride

-

n-Butanol

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride and n-butanol (typically in a 1:1 molar ratio).

-

Add a suitable amount of toluene to facilitate the azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Assemble the Dean-Stark apparatus and condenser on top of the flask.

-

-

Esterification:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring (e.g., by TLC or GC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent (toluene and any excess n-butanol) using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation if required.

-

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the role of this compound in specific applications, the following diagrams have been generated using the DOT language.

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logic of using this compound for enhancing drug solubility.

References

Spectroscopic data for monobutyl maleate (FTIR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for monobutyl maleate (B1232345) (C₈H₁₂O₄), a compound of interest in chemical synthesis and polymer science. The following sections detail its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of monobutyl maleate in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | **Wave Number (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad)[1] |

| Alkyl C-H | C-H stretch | 2850-3000[1] |

| Ester Carbonyl | C=O stretch | 1740-1760[1] |

| Carboxylic Acid Carbonyl | C=O stretch | 1700-1720[1] |

| Alkene | C=C stretch | 1640-1660[1] |

| Ester C-O | C-O stretch | 1000-1300[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the this compound molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet[1] |

| Alkene (-CH=CH-) | 6.2 - 6.8 | Multiplet[1] |

| Methylene (-O-CH₂-) | ~4.2 | Triplet |

| Methylene (-CH₂-) | 1.3 - 1.7 | Multiplet[1] |

| Methylene (-CH₂-) | 1.3 - 1.7 | Multiplet[1] |

| Methyl (-CH₃) | 0.9 - 1.0 | Triplet[1] |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C =O) | 165 - 175[1] |

| Carboxylic Acid Carbonyl (-C =O) | 165 - 175[1] |

| Alkene (-C H=C H-) | 130 - 135[1] |

| Methylene (-O-C H₂-) | 65 - 70 |

| Methylene (-C H₂-) | 30 - 35 |

| Methylene (-C H₂-) | 18 - 22 |

| Methyl (-C H₃) | 13 - 15 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

| Parameter | m/z Value | Notes |

| Molecular Ion [M]⁺ | 172 | Corresponds to the molecular weight of 172.18 g/mol . This peak may be weak or absent.[1] |

| Base Peak | 129 | Results from the loss of a propyl group.[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation : As a liquid, this compound can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition :

-

A background spectrum of the clean salt plates is collected.

-

The sample is applied to the plates, and the sample spectrum is recorded.

-

The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation :

-

Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Data Acquisition :

-

¹H NMR : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Method :

-

Ionization : Electron Ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Biodegradation Pathway of Monobutyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biodegradation pathway of monobutyl maleate (B1232345), drawing upon established principles of ester hydrolysis and the microbial metabolism of related compounds. Due to a lack of direct studies on monobutyl maleate, this guide presents a scientifically inferred pathway and details the experimental protocols necessary to validate and quantify its biodegradation.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is hypothesized to be a two-stage process initiated by microbial enzymes. The initial and most critical step is the hydrolysis of the ester bond, followed by the entry of the resulting metabolites into central metabolic pathways.

Stage 1: Enzymatic Hydrolysis

The biodegradation of esters is predominantly initiated by hydrolytic enzymes such as esterases, lipases, and cutinases, which are ubiquitous in microbial populations.[1][2][3][4] These enzymes catalyze the cleavage of the ester linkage in this compound, yielding butan-1-ol and maleic acid. This initial cleavage is crucial as it breaks down the parent compound into more readily metabolizable intermediates.

Stage 2: Metabolism of Hydrolysis Products

-

Butan-1-ol Metabolism: Butan-1-ol is a short-chain alcohol that is readily assimilated by a wide range of microorganisms. It is typically oxidized to butyraldehyde, then to butyric acid. Butyric acid can then enter the beta-oxidation pathway to be converted into acetyl-CoA, which subsequently enters the Citric Acid Cycle (TCA cycle) for energy production.[5]

-

Maleic Acid Metabolism: Maleic acid, a dicarboxylic acid, can be metabolized through several enzymatic steps. A key enzyme, maleate hydratase, catalyzes the hydration of maleic acid to D-malic acid.[6] Malic acid is an intermediate of the TCA cycle, providing a direct entry point into central metabolism.[7] Additionally, some bacteria possess the enzyme maleate isomerase, which converts maleic acid to fumaric acid, another TCA cycle intermediate.[8][9]

The complete mineralization of this compound results in the formation of carbon dioxide and water.

Quantitative Data Analysis

While no specific quantitative data for the biodegradation of this compound is currently available in the literature, studies on analogous compounds provide a framework for the types of data that should be collected. The following table summarizes key quantitative parameters from studies on related esters, which can serve as a benchmark for future research on this compound.

| Parameter | Example Compound | Value | Organism/System | Reference |

| Primary Biodegradation | Phthalate (B1215562) Esters | >90% in 28 days | Mixed microbial populations | [6] |

| Ultimate Biodegradation (CO2 Evolution) | Phthalate Esters | >55% of theoretical in 28 days | Mixed microbial populations | [6] |

| Degradation Rate | Butyric Acid | 1000 mg/L in 24 hours | Serratia marcescens | [5] |

| Degradation Rate | Di-n-butyl phthalate (DBP) | High | Sphingomonas sp. (DK4) | [4] |

| Half-life (t1/2) | Methyl tert-butyl ether (MTBE) | ~36 hours (aerobic) | BiOWiSH® Aqua consortium | [10] |

| Enzyme Kinetics (Km) | Malate Synthase (for glyoxylate) | 160 ± 10 µM | Mycobacterium tuberculosis | [11] |

| Enzyme Kinetics (kcat) | Malate Synthase | 1.8 ± 0.1 s⁻¹ | Mycobacterium tuberculosis | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biodegradation of this compound.

Protocol for Shake Flask Biodegradation Assay (based on OECD 301D)

This protocol is designed to assess the "ready biodegradability" of this compound by measuring oxygen consumption in a closed bottle test.

1. Preparation of Mineral Salt Medium:

-

Solution A: Dissolve 8.5 g KH2PO4, 21.75 g K2HPO4, 33.4 g Na2HPO4·2H2O, and 0.5 g NH4Cl in deionized water and make up to 1 L. The pH should be 7.4.

-

Solution B: Dissolve 22.5 g MgSO4·7H2O in deionized water and make up to 1 L.

-

Solution C: Dissolve 36.4 g CaCl2·2H2O in deionized water and make up to 1 L.

-

Solution D: Dissolve 0.25 g FeCl3·6H2O in deionized water and make up to 1 L.

-

Final Medium: To 900 mL of deionized water, add 10 mL of Solution A and 1 mL each of Solutions B, C, and D.

2. Inoculum Preparation:

-

Use activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture from soil or water known to be exposed to similar compounds.

-

Acclimatize the inoculum by exposing it to low concentrations of this compound for a period of 1-2 weeks.

-

The final concentration of the inoculum in the test flasks should be between 2-5 mg/L of suspended solids.

3. Test Setup:

-

Prepare several 300 mL BOD (Biochemical Oxygen Demand) bottles.

-

To each bottle, add the mineral salt medium, leaving enough headspace for the inoculum and test substance.

-

Test Bottles: Add this compound to achieve a final concentration of 2-5 mg/L.

-

Control Bottles: Contain only the medium and inoculum.

-

Abiotic Control: Contain the medium and this compound (no inoculum) to check for non-biological degradation.

-

Reference Bottles: Add a readily biodegradable substance like sodium benzoate (B1203000) at the same concentration as the test substance to check the viability of the inoculum.

-

Seal all bottles tightly, ensuring no air bubbles are trapped.

4. Incubation and Measurement:

-

Incubate the bottles in the dark at 20-22°C for 28 days.

-

Measure the dissolved oxygen (DO) concentration in each bottle at regular intervals (e.g., day 0, 7, 14, 21, and 28) using a calibrated oxygen electrode.

-

The percentage biodegradation is calculated based on the oxygen consumed in the test bottles (corrected for the control) as a percentage of the theoretical oxygen demand (ThOD) of this compound.

Protocol for Isolation of this compound-Degrading Microorganisms

This protocol uses an enrichment culture technique to isolate bacteria capable of using this compound as a sole carbon source.[12]

1. Enrichment Culture:

-

Prepare a basal salt medium (BSM) containing all necessary minerals for bacterial growth but lacking a carbon source.

-

Add this compound to the BSM at a concentration of 100-200 mg/L. This will be your enrichment medium.

-

Inoculate the enrichment medium with a sample from a contaminated environment (e.g., industrial sludge, soil).

-

Incubate the culture at 28-30°C on a rotary shaker (150 rpm).

-

After one week, transfer an aliquot (e.g., 10% v/v) of the culture to fresh enrichment medium. Repeat this transfer 3-5 times to enrich for microorganisms that can utilize this compound.

2. Isolation of Pure Cultures:

-

After the final enrichment step, take a sample from the culture and prepare serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline solution.

-

Spread 100 µL of each dilution onto BSM agar (B569324) plates containing this compound as the sole carbon source.

-

Incubate the plates at 28-30°C until distinct colonies appear (2-7 days).

-

Pick individual colonies with different morphologies and streak them onto fresh BSM agar plates to obtain pure cultures.

3. Confirmation of Degrading Ability:

-

Inoculate each pure isolate into liquid BSM containing this compound (100 mg/L).

-

Incubate the cultures and monitor the degradation of this compound over time using HPLC or GC-MS.[13]

-

Also, monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Isolates that show significant degradation of the parent compound and corresponding growth are confirmed as this compound degraders.

Protocol for HPLC Analysis of this compound and Metabolites

This protocol provides a general method for the quantification of this compound and the identification of its primary metabolites, butan-1-ol and maleic acid.

1. Sample Preparation:

-

Collect aqueous samples (e.g., 1 mL) from the biodegradation assay at different time points.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

If necessary, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) to concentrate the analytes, followed by evaporation of the solvent and reconstitution in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., 0.1% phosphoric acid). The exact ratio or gradient profile will need to be optimized. A starting point could be 40:60 (v/v) acetonitrile:acidified water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at a wavelength where this compound and maleic acid have significant absorbance (e.g., 210 nm). A Refractive Index (RI) detector may be needed for butan-1-ol if it does not have a UV chromophore.

-

Temperature: 30°C.

3. Analysis:

-

Prepare calibration standards of this compound, butan-1-ol, and maleic acid in the mobile phase.

-

Run the standards to determine their retention times and to generate calibration curves (peak area vs. concentration).

-

Inject the prepared samples and identify the peaks by comparing their retention times with the standards.

-

Quantify the concentration of each compound by using the calibration curves. The disappearance of the this compound peak and the appearance and subsequent disappearance of the butan-1-ol and maleic acid peaks will confirm the biodegradation pathway.

Protocol for Esterase Activity Assay

This assay uses a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (pNPB), to measure the activity of ester-hydrolyzing enzymes in cell-free extracts or purified enzyme preparations.

1. Preparation of Cell-Free Extract:

-

Grow the isolated degrading bacterium in a medium containing this compound to induce the production of esterases.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

2. Assay Procedure:

-

Prepare a stock solution of pNPB (e.g., 10 mM) in a solvent like isopropanol.

-

The reaction mixture (1 mL total volume) should contain:

-

50 mM phosphate buffer (pH 7.5)

-

The cell-free extract (the amount will need to be optimized)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Start the reaction by adding a small volume (e.g., 10 µL) of the pNPB stock solution to achieve a final concentration of 0.1 mM.

-

Monitor the increase in absorbance at 405 nm for 5-10 minutes using a spectrophotometer. The yellow product, p-nitrophenol, absorbs at this wavelength.

3. Calculation of Activity:

-

The rate of the reaction (ΔAbs/min) is used to calculate the enzyme activity.

-

One unit (U) of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. The molar extinction coefficient of p-nitrophenol (at pH 7.5) is required for this calculation.

Conclusion

While the specific biodegradation pathway of this compound has not been explicitly detailed in scientific literature, a robust putative pathway can be constructed based on the well-documented metabolism of similar ester compounds. The proposed pathway involves an initial enzymatic hydrolysis to butan-1-ol and maleic acid, both of which are readily integrated into central metabolic cycles. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols required to formally elucidate this pathway, quantify its kinetics, and isolate the responsible microorganisms. The successful application of these methods will be critical for a comprehensive environmental risk assessment and for the development of bioremediation strategies for this compound and related compounds.

References

- 1. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of phthalate esters by two bacteria strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. resource.aminer.org [resource.aminer.org]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative structure-activity relationship models for ready biodegradability of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 11. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl t-butyl ether-degrading bacteria for bioremediation and biocontrol purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. contractlaboratory.com [contractlaboratory.com]

An In-depth Technical Guide to the Thermal Stability of Monobutyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Monobutyl Maleate (B1232345)

A summary of the key physical and chemical properties of monobutyl maleate is presented in Table 1. These properties are essential for its handling and for interpreting thermal analysis data.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| Melting Point | -1.5 °C | [2] |

| Boiling Point | 289.1 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point | 113.9 ± 16.1 °C | [2] |

| Density | 1.11 g/cm³ | [2] |

| Refractive Index | 1.470 | [2] |

| Water Solubility | 37 g/L at 20 °C | [1] |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound involves several analytical techniques. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and to quantify mass loss.

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To identify the temperatures of thermal transitions, including decomposition, and to measure the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program similar to that used in TGA is applied, with a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Endothermic Peaks: Indicating melting or boiling.

-

Exothermic Peaks: Often associated with decomposition or crystallization. The onset temperature and peak temperature of any exothermic event related to decomposition are determined.

-

Enthalpy of Decomposition (ΔHd): Calculated by integrating the area of the decomposition peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the thermal degradation products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A very small amount of this compound (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400 °C, 600 °C, 800 °C) in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for identification.

-

Data Analysis: The identities and relative abundances of the decomposition products are determined to elucidate the degradation mechanism.

Experimental and Logical Workflows

A systematic approach is crucial for a thorough thermal stability assessment. The following diagram illustrates a logical workflow for characterizing the thermal properties of this compound.

Caption: Logical workflow for thermal stability analysis.

Hypothesized Thermal Degradation Pathways

In the absence of direct experimental data for this compound, its thermal degradation pathways can be hypothesized based on the known chemistry of esters and related compounds.[4] The primary decomposition routes are likely to involve the ester group and the carbon-carbon double bond.

Decarboxylation Pathway

One potential pathway is the elimination of carbon dioxide from the carboxylic acid group, which could be followed by further reactions.

Caption: Hypothesized decarboxylation pathway.

Ester Pyrolysis (cis-Elimination)

A common thermal degradation mechanism for esters containing a β-hydrogen on the alkyl group is cis-elimination (or ester pyrolysis), which proceeds through a six-membered cyclic transition state.[4] This would lead to the formation of an alkene (1-butene) and maleic acid. The maleic acid could then dehydrate to form maleic anhydride.

Caption: Hypothesized ester pyrolysis pathway.

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development. This guide provides the necessary framework for such an investigation by detailing the standard experimental protocols for TGA, DSC, and Pyrolysis-GC/MS. While specific experimental data for this compound remains to be published, the outlined methodologies and hypothesized degradation pathways offer a robust starting point for researchers. The generation of precise experimental data through these techniques will be invaluable for establishing safe handling procedures, optimizing reaction conditions, and ensuring the stability of formulations containing this compound.

References

Methodological & Application

Synthesis of Monobutyl Maleate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of monobutyl maleate (B1232345), a valuable intermediate in various chemical syntheses. The described method is tailored for researchers, scientists, and drug development professionals, focusing on a laboratory-scale preparation. The synthesis involves the direct esterification of maleic anhydride (B1165640) with n-butanol. This initial reaction is typically rapid and can be performed without a catalyst to selectively yield the monoester.[1][2] This document outlines the necessary reagents, equipment, detailed experimental procedure, and purification methods. Additionally, a summary of key quantitative data is presented in a structured table, and a logical workflow of the synthesis is visualized using a Graphviz diagram.

Introduction